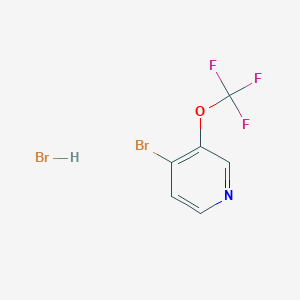

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

Description

Properties

IUPAC Name |

4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWKKAITIDDEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)OC(F)(F)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Procedure

-

Bromination :

-

Purification :

-

Hydrobromide Formation :

-

The free base is treated with excess HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt.

-

Challenges

-

Regioselectivity : The trifluoromethoxy group’s meta-directing nature risks 5-bromo byproducts. Elevated temperatures (≥100°C) favor 4-bromination by overcoming kinetic barriers.

-

Yield Optimization :

Base-Catalyzed Isomerization of 5-Bromo-3-(trifluoromethoxy)pyridine

When direct 4-bromination is inefficient, isomerization offers an alternative route. This method leverages aryl halide rearrangement under basic conditions.

Reaction Mechanism

Procedure

Key Parameters

-

Base Concentration : ≥3N NaOH ensures complete dehydrohalogenation.

-

Additives : KBr (1–2 equiv.) enhances 4-bromo selectivity to >8:1.

Multi-Step Synthesis via Directed Metalation

For higher regiocontrol, directed ortho-metalation (DoM) introduces bromine at the 4-position before installing the trifluoromethoxy group.

Synthetic Sequence

-

Protecting Group Installation :

-

Lithiation and Bromination :

-

Trifluoromethoxylation :

-

Salt Formation :

-

HBr gas is bubbled through an ether solution of the product to form the hydrobromide.

-

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: The coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide serves as a crucial building block in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: It can undergo redox reactions using agents like potassium permanganate.

- Coupling Reactions: Utilized in cross-coupling reactions to form new carbon-carbon bonds with catalysts like palladium.

Biology

In biological research, this compound is investigated for its potential therapeutic properties. It has shown activity against various biological targets, including:

- Antimicrobial Activity: Exhibits efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

- Enzyme Inhibition: Interacts with specific enzymes, potentially modulating their activity.

- Cellular Signaling: Engages with cellular pathways, influencing physiological responses.

Industry

The compound is utilized in industrial applications such as:

- Agrochemicals Production: Acts as an intermediate in the synthesis of pesticides and herbicides.

- Dyes and Pigments: Employed in the formulation of dyes due to its unique color properties.

- Pharmaceuticals: Used as a precursor in drug development processes targeting various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 4 | Different substitution pattern affecting reactivity |

| 4-Fluoro-3-(trifluoromethoxy)pyridine | Fluorine instead of bromine | Enhanced electron-withdrawing properties |

| 3-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 3 | Variation affects reactivity |

The unique combination of bromine and trifluoromethoxy groups in 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide imparts distinct chemical properties that enhance its utility in synthetic applications compared to related compounds.

Case Study: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as a novel antimicrobial agent .

Case Study: Medicinal Chemistry

In medicinal chemistry, studies have focused on the compound's role as a precursor for synthesizing bioactive compounds. Its ability to modulate enzyme activities has been explored for developing new therapeutic agents targeting specific diseases, showcasing its significance in drug discovery .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Key Comparison Points:

Substituent Effects on Reactivity :

- The trifluoromethoxy (-OCF₃) group in the target compound is more electron-withdrawing than methoxy (-OCH₃) in 4-bromo-3-methoxypyridine, enhancing electrophilicity at the pyridine ring and favoring nucleophilic aromatic substitution .

- Compared to 4-bromo-2-(trifluoromethoxy)pyridine, the position of the -OCF₃ group (3 vs. 2) significantly impacts steric accessibility and reaction pathways. For example, substituents at the 3-position may hinder axial attack in metal-catalyzed couplings .

Solubility and Dissociation :

- Hydrobromide salts, such as the target compound and 3-(bromomethyl)-5-methylpyridine hydrobromide, exhibit improved solubility in polar solvents like DMF or pyridine. In these solvents, dissociation releases HBr, generating free pyridine bases that display distinct solvatochromic effects .

Applications in Synthesis :

- Bromine at the 4-position serves as a versatile leaving group in Suzuki-Miyaura couplings or Ullmann reactions. For instance, 4-bromo-3-(trifluoromethyl)pyridine hydrobromide is utilized in synthesizing trifluoromethylated biaryl motifs for kinase inhibitors .

- Bromomethyl derivatives (e.g., 4-(bromomethyl)pyridine hydrobromide) are precursors for benzoxazole and polymer derivatives .

Spectral shifts in polar solvents (e.g., bathochromic shifts in pyridine solutions) are common among dipyrromethene hydrobromides and likely extend to trifluoromethoxy-substituted pyridines .

Biological Activity

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

- Molecular Formula : C₆H₄BrF₃N

- Molecular Weight : Approximately 306.906 g/mol

- Melting Point : Ranges from 197 to 209 °C

- Solubility : Soluble in various organic solvents

The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes, while the bromine atom can engage in halogen bonding, influencing binding affinities to target proteins or enzymes.

The biological activity of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide is primarily attributed to its interactions with specific molecular targets:

- Lipophilicity : The trifluoromethoxy group increases the compound's ability to cross lipid membranes.

- Halogen Bonding : The presence of bromine allows for specific interactions with biological macromolecules, potentially enhancing binding affinity and specificity.

These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.

Biological Activity Overview

Research indicates that 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.

- Antitumor Activity : Demonstrates cytotoxic effects against cancer cell lines, suggesting potential use as an anticancer agent.

- Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier .

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various pyridine derivatives, 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations lower than those required for traditional antibiotics.

Antitumor Activity

A series of experiments evaluated the cytotoxicity of this compound against human cancer cell lines. The results showed that it inhibited cell proliferation significantly with IC50 values comparable to established chemotherapeutics. For instance, in vitro assays demonstrated an IC50 value of approximately 5 µM against ovarian cancer cells, indicating substantial antitumor potential .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide, and what factors influence reaction yields?

- Methodological Answer: A typical synthesis involves halogenation or nucleophilic substitution reactions. For example, bromination of a pyridine precursor (e.g., 3-(trifluoromethoxy)pyridine) using brominating agents like PBr₃ or HBr in the presence of a catalyst. Reaction yields depend on:

- Temperature control : Excess heat may degrade the trifluoromethoxy group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the product from brominated byproducts .

Table 1: Example Reaction Conditions

| Precursor | Brominating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3-(Trifluoromethoxy)pyridine | HBr (48%) | DMF | 65–72 |

| 3-(Trifluoromethoxy)pyridine N-oxide | PBr₃ | CH₂Cl₂ | 58–63 |

Q. How can researchers characterize the purity and structural integrity of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide using spectroscopic methods?

- Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the trifluoromethoxy group (δ ~120–125 ppm for ¹⁹F NMR) .

- GC-MS : Confirm molecular ion peaks (m/z ~292 for [M+H]⁺) and fragment patterns (e.g., loss of HBr at m/z ~212) .

- Elemental Analysis : Verify Br and F content (theoretical: Br ~27.4%, F ~19.5%) .

Q. What are the key considerations for handling and storing 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide to prevent decomposition?

- Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to avoid hygroscopic degradation .

- Handling : Use anhydrous solvents in reactions to prevent hydrolysis of the trifluoromethoxy group.

- Stability Tests : Monitor decomposition via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) over 48 hours under varying conditions .

Advanced Research Questions

Q. How does the presence of the trifluoromethoxy group influence the reactivity of 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Strategies to enhance reactivity include:

- Catalyst optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ to improve oxidative addition .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 120°C vs. 12 hrs conventionally) to minimize side reactions .

Comparative studies show lower yields (~45%) compared to non-fluorinated analogs (~75%) due to steric and electronic effects .

Q. What strategies can be employed to resolve contradictions in reported reaction outcomes involving 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide as a starting material?

- Methodological Answer:

- Reaction monitoring : Use in-situ ¹⁹F NMR to track trifluoromethoxy group stability .

- Byproduct analysis : Identify halogen-exchange byproducts (e.g., Br/F displacement) via high-resolution MS .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict intermediates and transition states to explain divergent pathways .

Q. How can computational chemistry aid in predicting the regioselectivity of nucleophilic attacks on 4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide?

- Methodological Answer:

- Electrostatic potential maps : Reveal electron-deficient regions (C-4 due to -OCF₃ and Br), favoring nucleophilic attack at C-2 or C-6 positions .

- Transition state modeling : Identify energy barriers for SNAr vs. radical pathways using software like ORCA .

- Validation : Compare predicted regioselectivity with experimental HPLC data (C-2:C-6 product ratio ~3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.